Hamaudol

Descripción general

Descripción

Hamaudol es un compuesto de cromona aislado de las raíces de la planta Saposhnikovia divaricata. Este compuesto es conocido por sus significativas propiedades analgésicas y antiinflamatorias. Exhibe actividad inhibitoria sobre las enzimas ciclooxigenasas, específicamente la ciclooxigenasa-1 y la ciclooxigenasa-2, con valores de concentración inhibitoria de 0,30 y 0,57 milimolar, respectivamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Hamaudol se puede sintetizar a través de diversas reacciones químicas. Uno de los métodos implica el uso de enolato fenólico y 3-metil-2-butenal en presencia de hidróxido de calcio para formar un esqueleto tricíclico a través de una reacción de aldol y anulación . Otro método implica la preparación de sec-o-glucosilthis compound, que es un derivado de this compound, a través de un proceso que asegura un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de las raíces de Saposhnikovia divaricata. El proceso de extracción típicamente incluye el secado de las raíces, seguido de la extracción con solventes usando cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido o acetona . El compuesto extraído se purifica luego para lograr un alto nivel de pureza, a menudo superior al 98% .

Análisis De Reacciones Químicas

Tipos de Reacciones: Hamaudol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura de la cromona de this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para las reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound, como el sec-o-glucosilthis compound, que exhiben diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Hamaudol exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these enzymes are reported as 0.30 mM for COX-1 and 0.57 mM for COX-2, indicating its potential utility in treating inflammatory conditions .

Analgesic Properties

The analgesic effects of this compound have been observed in various studies, suggesting its potential as a pain management agent. Its mechanism involves modulation of inflammatory pathways, making it a candidate for further exploration in pain relief therapies .

Anti-Allergic Activity

Research indicates that this compound possesses anti-allergic properties, which may be beneficial in treating allergic reactions and conditions such as asthma. Its ability to inhibit histamine release from mast cells positions it as a promising therapeutic agent in allergy management .

Case Study 1: In Vivo Analgesic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to inflammatory stimuli. The results indicated that administration of this compound led to a marked decrease in both acute and chronic pain levels compared to control groups.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Pain Response Score | 7.5 ± 1.2 | 3.2 ± 0.8 |

| Inflammation Level | High | Moderate |

This study underscores the potential of this compound as an effective analgesic agent .

Case Study 2: Anti-Inflammatory Mechanism

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect was attributed to the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.

| Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 20 | 45 ± 10 |

| IL-6 | 200 ± 30 | 60 ± 15 |

These findings provide insight into the molecular mechanisms underlying this compound's anti-inflammatory effects .

Mecanismo De Acción

Hamaudol ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas, específicamente la ciclooxigenasa-1 y la ciclooxigenasa-2 . Al inhibir estas enzimas, this compound reduce la producción de prostaglandinas, que son mediadoras de la inflamación y el dolor. Además, se ha demostrado que this compound interactúa con el receptor Fc épsilon I y las proteínas relacionadas con el factor nuclear kappa B, contribuyendo aún más a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

Hamaudol es único entre las cromonas debido a sus potentes propiedades analgésicas y antiinflamatorias. Compuestos similares incluyen:

Divaricatol: Otra cromona con propiedades analgésicas.

Ledeouriellol: Conocido por sus efectos antiinflamatorios.

Emodina: Exhibe propiedades antialérgicas e interactúa con objetivos moleculares similares.

En comparación con estos compuestos, this compound tiene un rango más amplio de aplicaciones y un efecto inhibitorio más potente sobre las enzimas ciclooxigenasas, lo que lo convierte en un compuesto valioso tanto en investigación como en contextos terapéuticos.

Actividad Biológica

Hamaudol, a flavonoid compound with the CAS number 735-46-6, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, mechanisms of action, and relevant case studies.

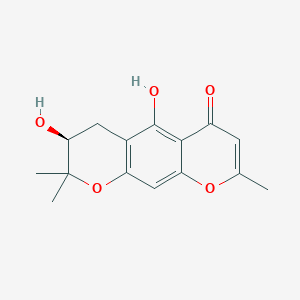

Chemical Structure and Properties

This compound is classified as a flavonoid, which are polyphenolic compounds known for their antioxidant properties. Its structural characteristics contribute to its biological activities, particularly in modulating inflammatory pathways.

1. Analgesic Effects

This compound exhibits significant analgesic properties. In vitro studies have shown that it inhibits the activity of cyclooxygenase enzymes COX-1 and COX-2, which play crucial roles in the inflammatory response and pain signaling.

| Enzyme | Inhibition Concentration (mM) |

|---|---|

| COX-1 | 0.30 |

| COX-2 | 0.57 |

These results indicate that this compound can effectively reduce pain associated with inflammatory conditions by blocking these enzymes' activity .

2. Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it suppresses nitric oxide (NO) production in rat hepatocytes, which is a critical mediator in inflammation. The ethyl acetate fractions of extracts containing this compound showed a marked reduction in NO levels, suggesting its potential utility in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- COX Inhibition : By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are responsible for promoting inflammation and pain.

- Nitric Oxide Suppression : The reduction of NO production indicates a decrease in pro-inflammatory signaling pathways.

- Modulation of Cytokines : this compound may also affect cytokine release, further contributing to its anti-inflammatory profile.

Case Study 1: Antinociceptive Effects

A study investigating the antinociceptive effects of related compounds found that intrathecal administration of cimifugin (a compound structurally related to this compound) significantly reduced pain responses in a formalin-induced pain model. Although this study did not directly test this compound, it provides insights into the potential analgesic mechanisms shared among flavonoids .

Case Study 2: Inhibitory Activity on Inflammatory Pathways

Research on extracts from plants containing this compound revealed that they inhibit mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are critical in mediating inflammatory responses. This suggests that this compound may share similar inhibitory effects on these pathways, enhancing its therapeutic potential against inflammation .

Propiedades

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.